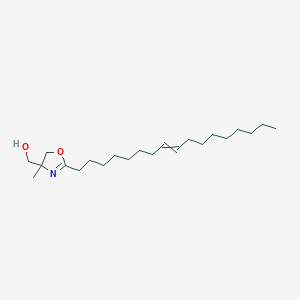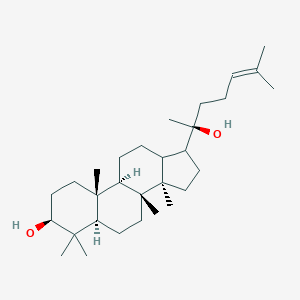
Dammarenediol II
Vue d'ensemble
Description
Synthesis Analysis
Dammarenediol II synthesis has been a subject of extensive research, particularly through metabolic engineering. For instance, in Pichia pastoris, a synthetic pathway was developed by introducing a dammarenediol-II synthase gene from Panax ginseng, leading to significant improvements in yield. Strategies such as enhancing the supply of precursors like 2,3-oxidosqualene and decreasing competitive consumption have been utilized to improve production levels significantly (Liu et al., 2015). Similar biosynthetic approaches have been applied in Escherichia coli, yielding two chassis for dammarenediol-II production (Li et al., 2016).
Molecular Structure Analysis
The molecular structure of this compound is characterized by its dammarane skeleton, which is a common backbone for many triterpenoids. The structural elucidation has been integral in understanding its biosynthetic conversion to other ginsenosides. Studies have cloned and expressed various genes to understand the enzyme-catalyzed transformations leading to this compound and subsequent products (Han et al., 2011).
Chemical Reactions and Properties
This compound acts as a precursor in several key biosynthetic pathways. It undergoes enzymatic transformations such as hydroxylation and glycosylation, leading to the formation of various pharmacologically active ginsenosides. The conversion of this compound to protopanaxadiol by the CYP716A47 enzyme is one such critical reaction (Han et al., 2011).
Applications De Recherche Scientifique
Propriétés pharmaceutiques
Le Dammarenediol II est un candidat prometteur pour les triterpènes pharmacologiquement actifs . C'est le noyau des ginsénosides de type dammarane, qui sont les principaux composés bioactifs présents dans le Panax ginseng . Ces composés présentent diverses propriétés pharmaceutiques .
Composé de défense dans les plantes
Le this compound sert de composé de défense dans les plantes . Il est présent dans les racines de P. ginseng à l'état de traces car il est un produit intermédiaire de la biosynthèse des triterpènes .
Production de ginsénosides
Le this compound est un intermédiaire clé dans la biosynthèse des ginsénosides . Les ginsénosides sont une classe de glycosides stéroïdiens de produits naturels et de saponines triterpéniques. Ils se trouvent presque exclusivement dans le genre végétal Panax (ginseng) et ont divers effets médicaux.
Production photosynthétique
Des recherches ont été menées pour promouvoir la production photosynthétique de this compound dans Chlamydomonas reinhardtii par le biais du chargement génétique et de l'optimisation de la culture . Cette approche pourrait potentiellement étendre le développement de souches d'espèces de microalgues industrielles .
Ingénierie métabolique
Le this compound peut être produit dans Chlamydomonas reinhardtii en introduisant P. ginseng PgDDS, l'enzyme CYP450 (PgCYP716A47), ou/et le gène de la réductase NADPH-cytochrome P450 d'Arabidopsis thaliana (AtCPR), qui est responsable de la production de ginsénosides de type dammarane . C'est une avancée significative en ingénierie métabolique.
Glycosylation du this compound
Dans la nature, aucune forme glycosylée de this compound n'a été trouvée
Mécanisme D'action
Target of Action
Dammarenediol II primarily targets the biosynthesis of ginsenosides, a class of tetracyclic triterpene saponins . The compound interacts with the enzyme this compound synthase (DDS), which is responsible for the cyclization of 2,3-oxidosqualene to produce this compound . This interaction is crucial in the production of dammarane-type ginsenosides .
Mode of Action
this compound synthase (DDS) cyclizes 2,3-oxidosqualene to produce this compound . This interaction is the first step in the biosynthesis of ginsenosides . The production of this compound in transgenic tobacco plants allows them to adopt a viral defense system .
Biochemical Pathways
The production of this compound is part of the biosynthetic pathway of ginsenosides . This compound is the direct precursor of protopanaxadiol (PPD), and it has two hydroxyls at C3 and C20 positions . The production of this compound in transgenic tobacco stimulated the expression of tobacco pathogenesis-related genes under both virus-untreated and -treated conditions .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound is currently limited. It’s known that this compound is a precursor in the biosynthesis of ginsenosides, which have various medicinal properties .
Result of Action
The production of this compound results in the biosynthesis of ginsenosides, which are known for their pharmacological activities . In transgenic tobacco plants, the production of this compound confers resistance to Tobacco mosaic virus (TMV) by inhibiting virus replication .
Action Environment
The production of this compound can be influenced by environmental factors. For instance, in a study where this compound was produced in Chlamydomonas reinhardtii, the titer of this compound increased more than 13-fold to approximately 2.6 mg/L following the culture optimization in an opt2 medium supplemented with 1.5 mM methyl jasmonate under a light:dark regimen .
Safety and Hazards
Orientations Futures
Recent advances in metabolic engineering of the yeasts species Saccharomyces cerevisiae and Yarrowia lipolytica for the synthesis of ginsenoside triterpenoids, namely, dammarenediol-II, protopanaxadiol, protopanaxatriol, compound K, ginsenoside Rh1, ginsenoside Rh2, ginsenoside Rg3, and ginsenoside F1 .
Propriétés
IUPAC Name |
(3S,5R,8R,9R,10R,13R,14R,17S)-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H52O2/c1-20(2)10-9-16-30(8,32)22-13-18-28(6)21(22)11-12-24-27(5)17-15-25(31)26(3,4)23(27)14-19-29(24,28)7/h10,21-25,31-32H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,27+,28-,29-,30+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLHQJXWYMZLQJY-TXNIMPHESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1CCC3C2(CCC4C3(CCC(C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H52O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14351-29-2 | |
| Record name | Dammarenediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14351-29-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




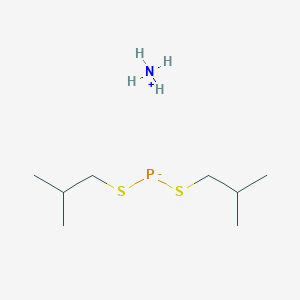
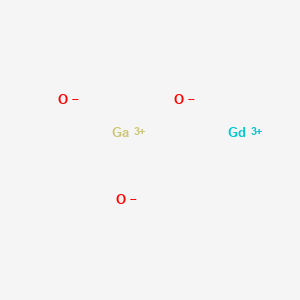
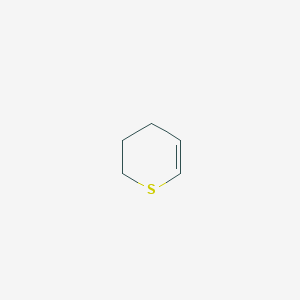

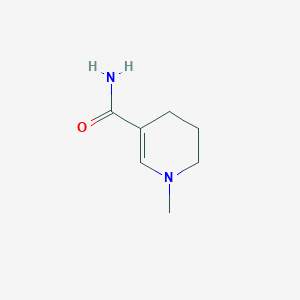
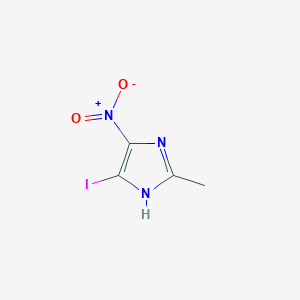
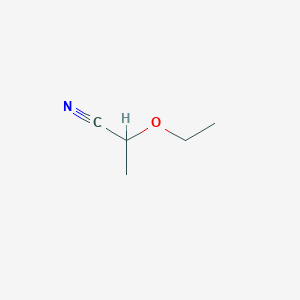
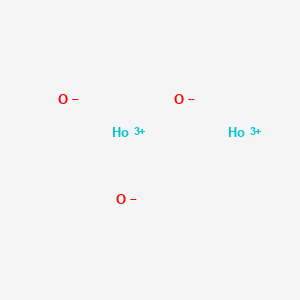
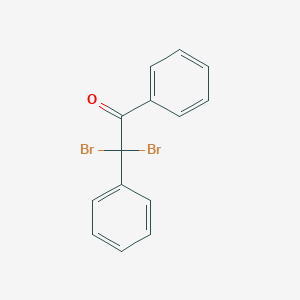

![1H-Pyrazole, 3-(4-chlorophenyl)-4,5-dihydro-1-[4-(methylsulfonyl)phenyl]-](/img/structure/B84647.png)
